molecular formula C19H21NO2 B12840972 1-(Dibenzylamino)cyclobutanecarboxylic acid

1-(Dibenzylamino)cyclobutanecarboxylic acid

Cat. No.: B12840972
M. Wt: 295.4 g/mol
InChI Key: WVQZMKLFFLAKDQ-UHFFFAOYSA-N
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Description

1-(Dibenzylamino)cyclobutanecarboxylic acid is an organic compound with the molecular formula C19H21NO2 It is a derivative of cyclobutanecarboxylic acid, featuring a dibenzylamino group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dibenzylamino)cyclobutanecarboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with dibenzylamine under appropriate conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(Dibenzylamino)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyclobutanecarboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 1-(Dibenzylamino)cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Dibenzylamino)cyclobutanecarboxylic acid is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cyclobutanecarboxylic acid derivatives and contributes to its specific applications and reactivity .

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

1-(dibenzylamino)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C19H21NO2/c21-18(22)19(12-7-13-19)20(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,21,22)

InChI Key

WVQZMKLFFLAKDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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